molecular formula C7H5ClN2O B11782725 6-Chloro-2-methyloxazolo[4,5-b]pyridine

6-Chloro-2-methyloxazolo[4,5-b]pyridine

Cat. No.: B11782725
M. Wt: 168.58 g/mol
InChI Key: NVZXWQFEWPBNQC-UHFFFAOYSA-N
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Description

6-Chloro-2-methyloxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyloxazolo[4,5-b]pyridine typically involves the annulation of an oxazole ring onto a pyridine derivative. One common method involves the reaction of 2-chloropyridine with a suitable oxazole precursor under specific conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Derivatives: Products with various functional groups replacing the chlorine atom.

    Oxidized and Reduced Forms: Compounds with altered oxidation states of the oxazole ring.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact mechanism depends on the specific derivative and its intended use.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-2-methyl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5ClN2O/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3

InChI Key

NVZXWQFEWPBNQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=N2)Cl

Origin of Product

United States

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